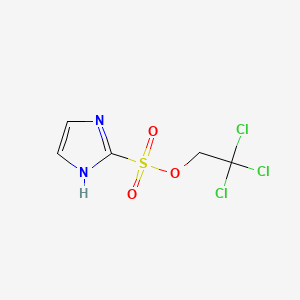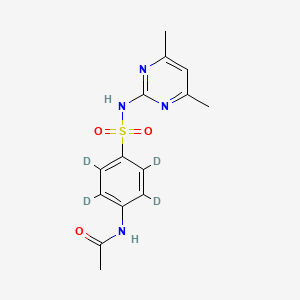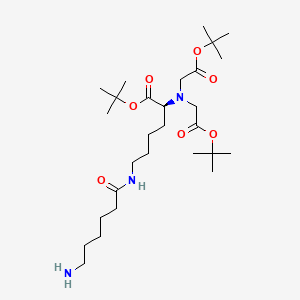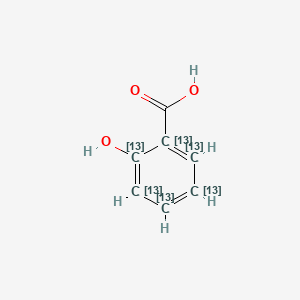
Salicylic Acid-13C6
Vue d'ensemble
Description
Salicylic Acid-13C6 is a stable isotope labelled form of salicylic acid . It is used as a reference standard in analytical testing within the food and beverage sector . Salicylic acid is an over-the-counter skin care ingredient found in various formulations, including shampoos, cleaners, serums, and lotions . It has many skin benefits, including reducing acne and blackheads, treating warts, corns, dandruff, psoriasis, and reducing wrinkles .
Synthesis Analysis
Salicylic acid is synthesized by reacting it with an excess of acetic anhydride . A small amount of a strong acid is used as a catalyst to speed up the reaction . In this process, sulfuric acid is often used as the catalyst . The excess acetic anhydride is quenched (reacted) with the addition of water .Molecular Structure Analysis
The molecular formula of Salicylic Acid-13C6 is 13C6 C H6 O3 . The structure of salicylic acid can be viewed using Java or Javascript .Chemical Reactions Analysis
To prepare aspirin, salicylic acid is reacted with an excess of acetic anhydride . A small amount of a strong acid is used as a catalyst which speeds up the reaction . In this experiment, sulfuric acid will be used as the catalyst . The excess acetic anhydride will be quenched (reacted) with the addition of water .Physical And Chemical Properties Analysis
Salicylic Acid-13C6 is a neat product with a molecular weight of 144.08 . It is a crystalline organic carboxylic acid with keratolytic, bacteriostatic, and fungicidal properties .Applications De Recherche Scientifique
1. Chemical Peeling and Skin Absorption
Salicylic Acid is utilized in chemical peeling procedures to improve skin conditions. A study formulated a 30% Salicylic Acid in polyethylene glycol (PEG) vehicle to minimize absorption through intact skin, thereby reducing the risk of salicylism during chemical peeling. This formulation was found to be safer and less absorbed through the intact skin of hairless mice, making it a viable option for topical applications in humans without significant absorption-related risks (Ueda et al., 2002).
2. Drug–Drug Interaction Pathways
Salicylic Acid plays a crucial role in understanding drug–drug interaction pathways, which is essential for preventing adverse drug reactions in clinical trials. A study aimed to develop and validate an HPLC-UV method for the quantification of 4′-hydroxydiclofenac using Salicylic Acid as an inhibitor, highlighting the inhibitory effects of Salicylic Acid on the CYP2C9 enzyme activity in rat liver microsomes. This research paves the way for future applications in clinical trials, demonstrating the potential of Salicylic Acid in mitigating drug interaction risks (Salhab & Barker, 2022).
3. Drug Delivery Systems
In dermatological applications, Salicylic Acid has been utilized for its anti-inflammatory, bacteriostatic, and antifungal properties. Research involving mesoporous magnesium carbonate (MMC) modified with 3-aminopropyl-triethoxysilane demonstrated the potential of Salicylic Acid as a drug carrier. The modified MMC was successfully loaded with Salicylic Acid and showed complete release in less than 15 minutes, indicating its potential as a carrier for Salicylic Acid in dermatological treatments (Vall et al., 2019).
4. Electrochemical Detection
Salicylic Acid is significant in various industries and its detection is crucial. A novel electrochemical sensor using electro-reduced graphene oxide modified screen printed carbon electrode was developed for the detection of Salicylic Acid based on its electro-oxidation. The sensor offers an inexpensive, sensitive, selective, and quick response, with excellent performance for measuring Salicylic Acid concentrations, demonstrating its potential in various industrial applications including agriculture and pharmaceuticals (Kashyap & Kumar, 2019).
Safety And Hazards
Orientations Futures
Recent developments in salicylic acid biology research indicate that it plays an important role in regulating plant disease resistance and abiotic stress tolerance . Future research on the involvement of circadian rhythm-, autophagy-, and viral RNA silencing-related genes in SA-mediated plant defense is predicted .
Propriétés
IUPAC Name |
6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSDEFSMJLZEOE-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676140 | |
| Record name | 2-Hydroxy(~13~C_6_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.077 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salicylic Acid-13C6 | |
CAS RN |
1189678-81-6 | |
| Record name | 2-Hydroxy(~13~C_6_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



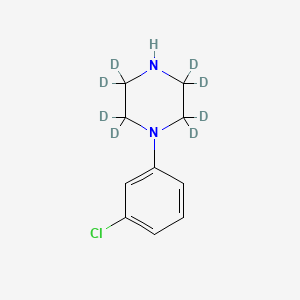





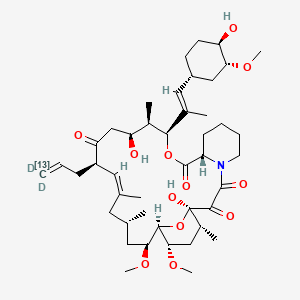
![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)
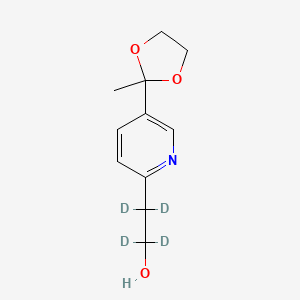
![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)
